N-(2-chloroethyl)-2,6-dimethoxybenzamide
Overview
Description
N-(2-chloroethyl)-2,6-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloroethyl group and two methoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-2,6-dimethoxybenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 2-chloroethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Materials: 2,6-dimethoxybenzoic acid and 2-chloroethylamine.
Reaction Conditions: The reaction is conducted in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group.
Product Isolation: The resulting this compound is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroethyl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or borane complexes.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of 2,6-dimethoxybenzoic acid derivatives.
Reduction: Formation of N-(2-chloroethyl)-2,6-dimethoxybenzylamine.
Scientific Research Applications
N-(2-chloroethyl)-2,6-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to form DNA adducts and induce cell cycle arrest.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It serves as a tool for studying the mechanisms of action of chloroethylating agents in biological systems.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)-2,6-dimethoxybenzamide involves the formation of DNA adducts through the alkylation of nucleophilic sites on DNA. This leads to the cross-linking of DNA strands, which interferes with DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis . The compound targets the N-7 position of guanine in DNA, forming stable adducts that disrupt cellular processes.
Comparison with Similar Compounds
N-(2-chloroethyl)-2,6-dimethoxybenzamide can be compared with other chloroethylating agents such as carmustine (BCNU) and lomustine (CCNU). These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Similar Compounds
Carmustine (BCNU): Used in the treatment of brain tumors and lymphomas.
Lomustine (CCNU): Employed in the treatment of Hodgkin’s lymphoma and brain tumors.
Fotemustine: Investigated for its potential in treating melanoma and brain metastases.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in medicinal chemistry, materials science, and biological research.
Properties
IUPAC Name |
N-(2-chloroethyl)-2,6-dimethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-15-8-4-3-5-9(16-2)10(8)11(14)13-7-6-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXMXXBGGJIXGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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